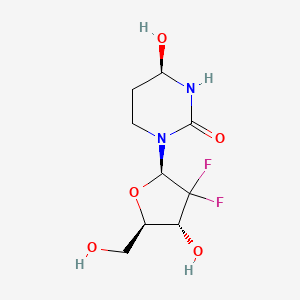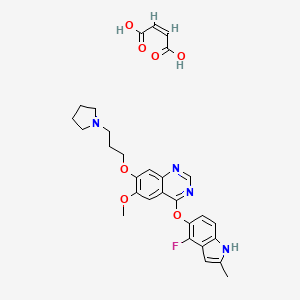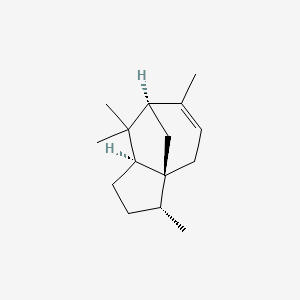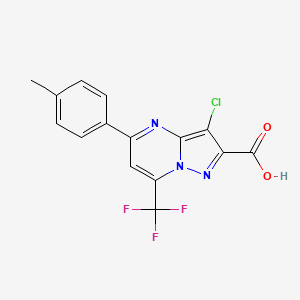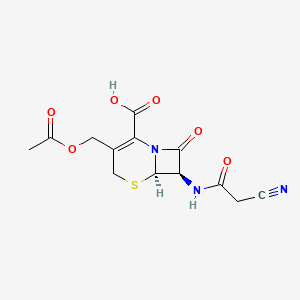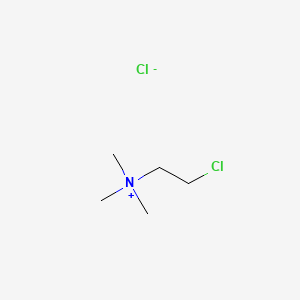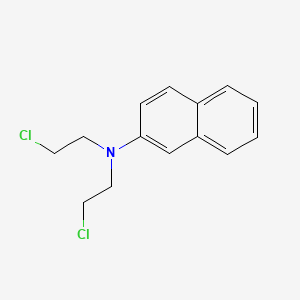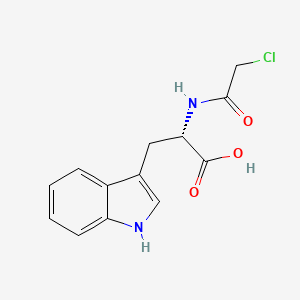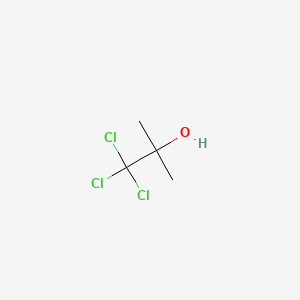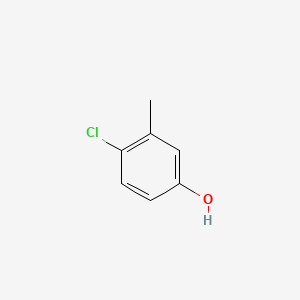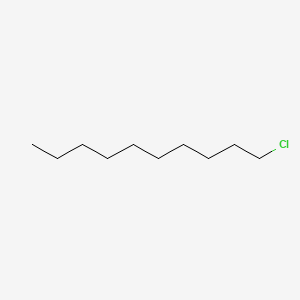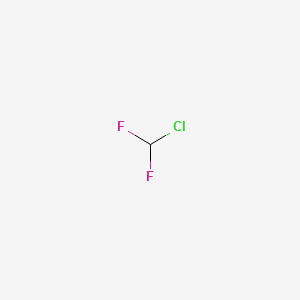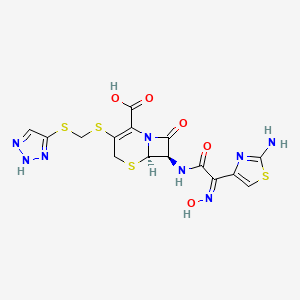
Cefmatilen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefmatilen: S-1090 , is an orally-active cephalosporin antibacterial compound. It was first reported in the mid-1990s and is highly effective against a variety of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The protection of the amino group of 2-(2-amino-1,3-thiazol-4-yl)-2-(Z)-(hydroxyimino)acetic acid ethyl ester with di-tert-butyl dicarbonate, dimethylaminopyridine, and sodium hydroxide gives 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2-(Z)-(hydroxyimino)acetic acid.
- This intermediate is then treated with triphenylmethyl chloride and potassium carbonate in dimethylformamide to afford 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2-(Z)-(triphenylmethoxyimino)acetic acid.
- The condensation of this compound with 7beta-amino-3-(methanesulfonyloxy)-3-cephem-4-carboxylic acid diphenylmethyl ester by means of phenylphosphoryl dichloride and N-methylmorpholine gives the 7beta-acetamido derivative.
- This derivative is then condensed with 4-(acetylsulfanylmethylsulfanyl)-1-(triphenylmethyl)-1,2,3-triazole by means of sodium methoxide in tetrahydrofuran/dimethylformamide/methanol to yield the fully protected compound.
- Finally, this compound is deprotected by treatment with aluminum chloride in anisole .
Industrial Production Methods: The industrial production of cefmatilen involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antibacterial agent.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cefmatilen can undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions can occur at the oxime functional group.
Substitution: Substitution reactions are common, especially at the thiazole and triazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include modified cephalosporin derivatives with altered antibacterial properties .
Scientific Research Applications
Chemistry: Cefmatilen is used in the study of cephalosporin antibiotics and their mechanisms of action. It serves as a model compound for developing new antibacterial agents.
Biology: In biological research, this compound is used to study bacterial resistance mechanisms and the efficacy of cephalosporin antibiotics against various bacterial strains.
Medicine: this compound is used clinically to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against respiratory and urinary tract infections.
Industry: In the pharmaceutical industry, this compound is used in the development and production of antibacterial drugs. It is also used in quality control and testing of cephalosporin antibiotics .
Mechanism of Action
Cefmatilen exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria. The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall synthesis and maintenance .
Comparison with Similar Compounds
- Cefuroxime
- Cefixime
- Cefdinir
Comparison:
- Cefuroxime: Similar to cefmatilen, cefuroxime is a second-generation cephalosporin with a broad spectrum of activity. this compound has a longer half-life and higher oral bioavailability.
- Cefixime: Cefixime is an oral third-generation cephalosporin. This compound has a broader spectrum of activity against Gram-positive bacteria compared to cefixime.
- Cefdinir: Cefdinir is another third-generation cephalosporin. This compound is unique in its high activity against Neisseria gonorrhoeae, which is not as pronounced in cefdinir .
This compound stands out due to its high oral bioavailability, long half-life, and broad spectrum of antibacterial activity, making it a valuable compound in the treatment of bacterial infections.
Properties
CAS No. |
140128-74-1 |
|---|---|
Molecular Formula |
C15H14N8O5S4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13-/m1/s1 |
InChI Key |
UEQVTKSAEXANEZ-YCRCPZNHSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(2-(2-aminothiazol-4--yl)-2-hydroxyiminoacetamido)-8-oxo-3-(1H-1,2,3-triazol-4-yl)thiomethylthio-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid cefmatilen prop-INN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


